molecular formula C15H20N6O3 B3009100 N1-(sec-butyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1013889-47-8

N1-(sec-butyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No.: B3009100
CAS No.: 1013889-47-8
M. Wt: 332.364
InChI Key: DOJIYIDEFBRTKN-UHFFFAOYSA-N
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Description

N1-(sec-butyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C15H20N6O3 and its molecular weight is 332.364. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Microwave Irradiative Cyclocondensation

    A study by Deohate and Palaspagar (2020) highlighted the synthesis of related pyrimidine-linked pyrazole heterocyclic compounds using microwave irradiative cyclocondensation. These compounds exhibited significant insecticidal and antimicrobial activities.

  • Antimicrobial Properties

    Another research by Farag, Kheder, and Mabkhot (2009) focused on the synthesis of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring. These synthesized products displayed moderate antimicrobial activities.

  • Antifungal and Antibacterial Pharmacophores

    In 2020, Titi et al. conducted a study on pyrazole derivatives and identified antitumor, antifungal, and antibacterial pharmacophore sites Titi et al. (2020).

Pharmacological Applications

  • Adenosine Receptor Affinity

    Research on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine showed potential for A1 adenosine receptor affinity, with implications for therapeutic applications Harden, Quinn, and Scammells (1991).

  • Potential Anticancer Agents

    Maftei et al. (2016) investigated novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating pyrazole and pyrazolo[3,4-d]pyrimidine, as potential anticancer agents Maftei et al. (2016).

Chemical Synthesis and Characterization

  • Characterization of Pyrazolo Derivatives

    A study on pyrazolone derivatives for corrosion inhibition of N80 steel provided insights into the electrochemical and quantum chemical characteristics of these compounds Ansari et al. (2016).

  • Synthesis of Octahydropyrano Derivatives

    Zeng et al. (2018) synthesized N1-substituted octahydropyrano[2,3-d]pyrimidines derivatives, characterized by spectroscopic and X-ray crystallographic analysis Zeng et al. (2018).

  • Preparation of Pyrazolo[1,5-a]Pyrimidines

    Maquestiau et al. (2010) focused on the synthesis of pyrazolo[1,5-a] pyrimidines, adding to the understanding of these compounds' preparation and characterization Maquestiau et al. (2010).

Properties

IUPAC Name

N'-butan-2-yl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-5-8(2)16-13(23)14(24)18-11-6-10(4)20-21(11)15-17-9(3)7-12(22)19-15/h6-8H,5H2,1-4H3,(H,16,23)(H,18,24)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJIYIDEFBRTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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